molecular formula C6H13N B121469 Hexamethyleneimine CAS No. 111-49-9

Hexamethyleneimine

Cat. No.: B121469
CAS No.: 111-49-9
M. Wt: 99.17 g/mol
InChI Key: ZSIQJIWKELUFRJ-UHFFFAOYSA-N
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Description

Hexamethyleneimine is a heterocyclic organic compound with the molecular formula C₆H₁₃N. It is a colorless liquid with an ammonia-like odor and is known for its versatility in various chemical reactions and applications. This compound is also referred to as azacycloheptane or hexahydroazepine .

Mechanism of Action

Hexamethyleneimine, also known as Azepane, is a chemical compound with the empirical formula C6H13N . It plays a crucial role in various biochemical processes and has significant applications in the pharmaceutical and agrochemical industries . This article provides a comprehensive overview of the mechanism of action of this compound.

Target of Action

This compound primarily targets the synthesis of various natural products and bioactive molecules . It is a key intermediate in the production of pharmaceuticals and agrochemicals, including penicillin, herbicides, and fungicides .

Mode of Action

For instance, it is used in the preparation of zeolitic catalysts such as MCM-22 and MCM-49, SAPO-35 (a molecular sieve), various microporous aluminosilicates and titanosilicates, and organic-inorganic hybrid perovskite .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a crucial role in the synthesis of various natural products and bioactive molecules, such as (−)-balanol, indole estrogens, derivatives of daunorubicin, and (+)-cetiedil . The exact biochemical pathways and their downstream effects are complex and subject to ongoing research.

Result of Action

The result of this compound’s action is the successful synthesis of various compounds. For instance, it facilitates the production of pharmaceuticals and agrochemicals, including penicillin, herbicides, and fungicides . It also aids in the preparation of various catalysts and molecular sieves .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its vapor pressure is 7.4 mmHg at 21.1 °C . .

Preparation Methods

Hexamethyleneimine can be synthesized through several methods:

    From Hexamethylenediamine: This method involves the catalytic deamination of hexamethylenediamine in an inert solvent at temperatures ranging from 70 to 180°C.

    One-Pot Synthesis from ε-Hexanolactam: This method involves the chemoselective reduction of the amide group in ε-hexanolactam using freshly prepared aluminum borohydride in tetrahydrofuran (THF).

Chemical Reactions Analysis

Hexamethyleneimine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Hexamethyleneimine can be compared with other similar compounds, such as:

This compound is unique due to its seven-membered ring structure, which provides distinct chemical properties and reactivity compared to other nitrogen-containing heterocycles.

Properties

IUPAC Name

azepane
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InChI

InChI=1S/C6H13N/c1-2-4-6-7-5-3-1/h7H,1-6H2
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InChI Key

ZSIQJIWKELUFRJ-UHFFFAOYSA-N
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Canonical SMILES

C1CCCNCC1
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Molecular Formula

C6H13N
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DSSTOX Substance ID

DTXSID1026879
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Molecular Weight

99.17 g/mol
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Physical Description

Hexamethyleneimine appears as a colorless liquid with an ammonia-like odor. Flash point 65 °F. Toxic by ingestion. Corrosive to metals and tissue. Combustion produces toxic oxides of nitrogen., Liquid, Clear colorless liquid with an ammonical odor; [Hawley]
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Boiling Point

270 °F at 760 mmHg (USCG, 1999), 138 °C
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Flash Point

99 °F (USCG, 1999), 99 °F OC
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Solubility

Very soluble in ethanol and ethyl ether, In water, 3.19X10+4 mg/l @ 25 °C
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Density

0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8643 @ 22 °C/4 °C
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Vapor Pressure

217.14 mmHg (USCG, 1999), 8.09 [mmHg], 8.09 mm Hg @ 25 °C
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Color/Form

CLEAR COLORLESS LIQ

CAS No.

111-49-9
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Melting Point

-37 °C
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Synthesis routes and methods

Procedure details

0.4 liter/hour of adipodinitrile, 1.2 liter/hour of ammonia and 2.4 liters/hour of hydrogenation mixture are fed, at 270° C. and under an H2 pressure of 260 bar, into the reactor described in Example 1, and over the catalyst described in that Example. Azacycloheptane is obtained in a yield of 70% together with 3% of bishexamethylenetriamine, 7% of hexylamine and 15% of hexamethylenediamine.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexamethyleneimine
Reactant of Route 2
Hexamethyleneimine
Reactant of Route 3
Hexamethyleneimine
Reactant of Route 4
Hexamethyleneimine
Reactant of Route 5
Hexamethyleneimine
Reactant of Route 6
Hexamethyleneimine

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